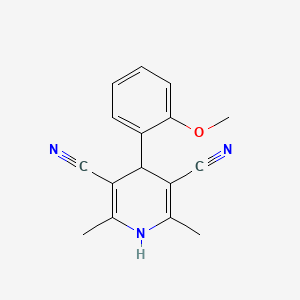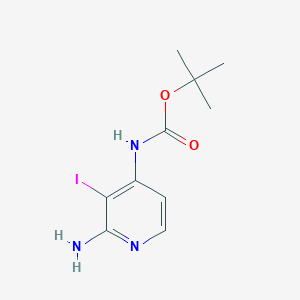
4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The methoxyphenyl group attached to the dihydropyridine ring could potentially influence the compound’s solubility and reactivity .
Scientific Research Applications
Density, Sound Speed, and Viscosity Studies
- Density and Viscosity Measurements: Baluja and Talaviya (2016) investigated novel dihydropyridine derivatives including 4-(4-hydroxy-3-methoxyphenyl)-6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. They measured the densities, viscosities, and ultrasonic velocities of these compounds in dimethyl sulfoxide at different temperatures. These studies provide insights into solute-solvent and solute-solute interactions, contributing to our understanding of the structural properties of dihydropyridine derivatives (Baluja & Talaviya, 2016).
Electrochemical Behavior
- Electrochemical Analysis: David et al. (1995) explored the electrochemical behavior of dihydropyridine derivatives, including 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine. This research contributes to our understanding of the reduction and oxidation processes in these compounds, which is essential for their application in various chemical and pharmaceutical fields (David, Hurvois, Tallec, & Toupet, 1995).
Spectroscopic Analysis
- Structural and Spectroscopic Characterization: Cetina et al. (2010) synthesized and analyzed the structural features of pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, using IR and electronic spectroscopy. This research is pivotal in understanding the optical properties and emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
Crystal Structure Analysis
- Crystallographic Studies: Caignan et al. (2000) examined the crystal structures of thiophene substituted dihydropyridines, providing valuable data on hydrogen bonding and molecular behavior in the receptor site docking. This research offers insights into the molecular interactions and structural conformation of dihydropyridine derivatives (Caignan, Metcalf, & Holt, 2000).
Pharmacological Activity
- Pharmacological Properties: Wong et al. (1998) synthesized novel dihydropyridine derivatives and tested them for pharmacological activity, including their affinity and inhibition properties on cloned human alpha adrenoceptors. This research provides critical insights into the potential therapeutic applications of dihydropyridine derivatives (Wong et al., 1998).
Corrosion Inhibition
- Corrosion Inhibition Studies: Ansari et al. (2015) investigated the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel. Their findings are significant for industrial applications, particularly in enhancing the durability and longevity of steel structures (Ansari, Quraishi, & Singh, 2015).
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The compound affects the biochemical pathways involving alpha1-adrenergic receptors. These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors could potentially influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
properties
IUPAC Name |
4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBZZUBZRCBRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)


![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)

![N'-(5-nitrobenzo[b]thiophene-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2995909.png)



![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)



![7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2995923.png)